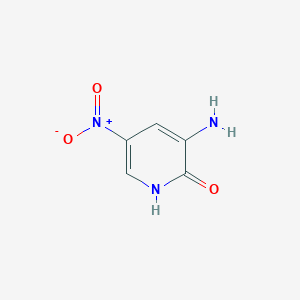

3-Amino-5-nitropyridin-2(1H)-one

説明

Structure

3D Structure

特性

IUPAC Name |

3-amino-5-nitro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O3/c6-4-1-3(8(10)11)2-7-5(4)9/h1-2H,6H2,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUMXEXOQVKMRQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50628112 | |

| Record name | 3-Amino-5-nitropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5667-38-9 | |

| Record name | 3-Amino-5-nitropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Insights into the Reactivity and Transformations of 3 Amino 5 Nitropyridin 2 1h One Derivatives

Reaction Mechanisms of Ring Transformations and Annulation Processes

Derivatives of pyridinone, such as 1-methyl-3,5-dinitro-2-pyridone, are excellent substrates for nucleophilic-type ring transformations. nih.gov This is due to their electron-deficient nature and the presence of a good leaving group. nih.gov These reactions often proceed through a "scrap and build" approach, where a part of the initial ring is replaced to form a new heterocyclic system. nih.gov

One notable example is the three-component ring transformation (TCRT) of dinitropyridone with a ketone and an ammonia (B1221849) source. nih.gov This process can lead to the formation of nitropyridines, which are not readily accessible through other synthetic routes. nih.gov The mechanism involves the initial attack of a nucleophile, which can be an amine, leading to the opening of the pyridone ring to form an azadienamine intermediate. nih.gov

In the context of annulation reactions, which involve the formation of a new ring fused to the original one, nitroalkenes are valuable building blocks. chim.it These reactions can proceed through various pathways, including [3+2]-cycloadditions, to form five-membered aromatic nitrogen heterocycles. chim.it The high lability of the nitro group in the resulting intermediates allows for subsequent aromatization. chim.it

The reaction of 3-methyl-5-nitropyrimidin-4(3H)-one with ketones in the presence of ammonia results in 4,5-disubstituted pyrimidines. rsc.org However, using ammonium (B1175870) acetate (B1210297) as the nitrogen source can lead to a different ring transformation, yielding 5,6-disubstituted 3-nitro-2-pyridones. rsc.org This highlights how the choice of reagents and reaction conditions can direct the transformation towards different heterocyclic products. In the former reaction, the pyrimidinone acts as an activated diformylamine equivalent, while in the latter, it behaves as a synthetic equivalent of α-nitroformylacetic acid. rsc.org

Nucleophilic and Electrophilic Reactivity Patterns of Substituted Pyridinones

The reactivity of substituted pyridinones is heavily influenced by the nature and position of the substituents on the pyridine (B92270) ring. The presence of an electron-withdrawing nitro group, for instance, significantly enhances the electrophilicity of the pyridine ring, making it susceptible to nucleophilic attack.

Nucleophilic Substitution:

3-Nitropyridines readily undergo nucleophilic substitution reactions. ntnu.no For example, they can be aminated in the position para to the nitro group using reagents like hydroxylamine (B1172632) or 4-amino-1,2,4-triazole (B31798) in a vicarious nucleophilic substitution (VNS) reaction. ntnu.norsc.org This method provides a route to 2-amino-5-nitropyridines. ntnu.norsc.org The VNS mechanism involves the addition of a nucleophile to the aromatic ring, followed by the elimination of a leaving group from the intermediate.

Furthermore, the reaction of 3-nitropyridines with sulfur nucleophiles, such as thiols, can lead to the selective substitution of the nitro group, even in the presence of other potential leaving groups. nih.gov The regioselectivity of these reactions is dependent on the substitution pattern of the pyridine ring. nih.gov Similarly, electrophilic nitropyridines can react with sulfonyl-stabilized carbanions to yield products of C-H alkylation via VNS. nih.gov This process involves the formation of a Meisenheimer-type adduct followed by base-induced elimination. nih.gov

The table below summarizes the outcomes of various nucleophilic substitution reactions on nitropyridine derivatives.

| Nitropyridine Derivative | Nucleophile | Product | Reaction Type |

| 3-Nitropyridine (B142982) | n-Butylamine/Diethylamine | 2-Alkylamino-5-nitropyridine | Oxidative Amination |

| 3-Nitropyridine | Hydroxylamine | 2-Amino-5-nitropyridine (B18323) | Vicarious Nucleophilic Substitution |

| 3-Nitropyridine | 4-Amino-1,2,4-triazole | 2-Amino-5-nitropyridine | Vicarious Nucleophilic Substitution |

| 2-Arylvinyl-3-nitropyridine | Thiols | 2-Arylvinyl-3-thiopyridine | Nucleophilic Aromatic Substitution |

| 3-Nitropyridine | Alkyl Phenyl Sulfones | Alkylated Nitropyridine | Vicarious Nucleophilic Substitution |

Electrophilic Reactivity:

While the electron-withdrawing nitro group generally deactivates the ring towards electrophilic substitution, the amino group in 3-amino-5-nitropyridin-2(1H)-one is an activating group. The interplay between these groups directs the electrophilic reactivity of the molecule.

Tautomerism and its Influence on Molecular Structure and Chemical Reactivity

Pyridinones, including this compound, can exist in different tautomeric forms. The primary tautomerism for 2-pyridinones is the lactam-lactim equilibrium, where the compound can exist as either a pyridin-2(1H)-one (lactam) or a 2-hydroxypyridine (B17775) (lactim).

The position of this equilibrium is influenced by factors such as the solvent, temperature, and the presence of other substituents on the ring. For this compound, the equilibrium between the pyridinone and the 2-hydroxypyridine forms is crucial as it affects the molecule's electronic properties and, consequently, its reactivity.

The lactam form possesses a nucleophilic nitrogen within the ring and an exocyclic carbonyl group, while the lactim form has an aromatic ring with a hydroxyl group. This difference in structure leads to distinct reactivity patterns. For instance, the lactam form can undergo N-alkylation, while the lactim form can undergo O-alkylation. The presence of the amino and nitro groups further complicates this equilibrium, potentially favoring one tautomer over the other and influencing the site of both nucleophilic and electrophilic attack.

Advanced Spectroscopic and Computational Characterization of 3 Amino 5 Nitropyridin 2 1h One

Quantum Chemical Calculations and Theoretical Modeling

Ab Initio and High-Order Quantum Chemistry Approaches for Interaction Energy Analysis

No publications utilizing ab initio or high-order quantum chemistry methods to analyze interaction energies for 3-Amino-5-nitropyridin-2(1H)-one could be located. These methods are crucial for accurately predicting non-covalent interactions.

Analysis of Hydrogen Bonding Networks and Intermolecular Interactions

A detailed analysis of the hydrogen bonding networks and other intermolecular interactions, which would typically be derived from single-crystal X-ray diffraction data or advanced computational models, is not available for this compound.

Advanced Spectroscopic Analysis Techniques

Vibrational Spectroscopy (FT-IR, FT-Raman) and Correlation with Theoretical Models

Experimental FT-IR and FT-Raman spectra for this compound, along with their correlation to theoretically predicted vibrational frequencies, have not been published. This analysis is essential for assigning fundamental vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

While NMR is a standard technique for structural elucidation, detailed ¹H and ¹³C NMR spectral data and assignments for this compound are not available in the surveyed scientific literature.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Packing

No published studies containing the single-crystal X-ray diffraction data for this compound were found. This information is essential for a definitive determination of its solid-state structure, including unit cell parameters, space group, and the specific intermolecular interactions, such as hydrogen bonding, that dictate its crystal packing.

UV-Vis Absorption and Fluorescence Spectroscopy for Electronic Transition and Optical Properties

Detailed experimental data from UV-Vis absorption and fluorescence spectroscopy for this compound are not available in the scientific literature. Such data would be required to identify the wavelengths of maximum absorption (λmax), analyze its fluorescence emission spectrum, and to understand its electronic transition and fundamental optical properties.

Investigating Biological Activities and Medicinal Chemistry Applications of 3 Amino 5 Nitropyridin 2 1h One Analogs

Anti-Cancer and Anti-Proliferative Research Applications

Analogs of 3-amino-5-nitropyridin-2(1H)-one have been a subject of significant interest in the quest for novel anti-cancer agents. The versatility of the pyridine (B92270) ring, a common feature in many FDA-approved drugs, makes it an attractive framework for designing molecules that can interact with key targets in cancer cells. nih.gov

Protein kinases are pivotal in cellular signaling pathways that regulate cell growth, proliferation, and survival. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. nih.gov Analogs of this compound have been investigated as inhibitors of several important kinases.

MPS1 and Aurora Kinases: Screening of a fragment library based on the 3-aminopyridin-2-one scaffold identified inhibitors of Monopolar Spindle 1 (MPS1) and Aurora kinases. nih.gov These kinases are critical for proper mitosis, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. X-ray crystallography studies have revealed that these fragments bind to the hinge region of the kinase's ATP-binding site, forming key hydrogen bonds. nih.gov

Janus Kinase 2 (JAK2): The JAK-STAT signaling pathway is crucial for hematopoiesis, and mutations in JAK2 are associated with myeloproliferative neoplasms. nih.govnih.gov The discovery of the JAK2 V617F mutation spurred the development of selective JAK2 inhibitors. nih.govresearchgate.net Structure-based drug design has led to the development of several JAK2 inhibitors, with some analogs showing promise in preclinical studies. nih.govresearchgate.net Quinoxalinone-based compounds have been identified as potent dual inhibitors of JAK2 and JAK3. researchgate.net

Glycogen Synthase Kinase 3 (GSK3): GSK3 is a serine/threonine kinase implicated in various cellular processes, and its inhibition has been explored as a therapeutic strategy for several diseases, including cancer and Alzheimer's disease. nih.gov Numerous small molecule inhibitors of GSK3 have been developed, many of which are ATP-competitive and target the enzyme's active site. nih.gov Maleimide derivatives and other heterocyclic compounds have shown potent GSK3 inhibition at nanomolar concentrations. nih.gov

Table 1: Kinase Targets of 3-Aminopyridin-2(1H)-one Analogs and Related Compounds

| Kinase Target | Significance in Cancer | Representative Inhibitor Scaffolds |

|---|---|---|

| MPS1 | Mitotic regulation | 3-aminopyridin-2-one based fragments |

| Aurora Kinases | Mitotic regulation | 3-aminopyridin-2-one based fragments nih.gov |

| JAK2 | Myeloproliferative neoplasms | Pyrimidine-based compounds, Quinoxalinones nih.govresearchgate.net |

| GSK3 | Various cellular processes | Maleimides, Thiadiazolidinones nih.gov |

The nitro group present in this compound and its analogs is a key feature that can influence their biological activity. Nitroaromatic compounds can undergo bioreduction within cells, a process catalyzed by various nitroreductases. nih.gov This reduction can occur through a one-electron radical mechanism or a two-electron hydride transfer, leading to the formation of nitroso, N-hydroxylamino, and ultimately amino derivatives. nih.gov

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the potency and selectivity of drug candidates. For analogs of this compound, SAR studies have provided valuable insights into the structural requirements for anti-cancer activity.

Research on various pyridine derivatives has shown that the nature and position of substituents on the pyridine ring significantly influence their antiproliferative effects. nih.govresearchgate.net For instance, the introduction of specific functional groups can enhance the binding affinity of the molecule to its target kinase or modulate its physicochemical properties to improve cell permeability and bioavailability. nih.govnih.gov Studies on 3,5-diarylaminopyridines have demonstrated that replacing the pyridine core with a pyrazine (B50134) ring can lead to potent oral antimalarial activity, highlighting the importance of the core heterocyclic structure. nih.gov

Table 2: Summary of SAR Findings for Pyridine-based Anticancer Agents

| Structural Modification | Impact on Activity | Reference |

|---|---|---|

| Substitution on the pyridine ring | Can enhance or decrease antiproliferative activity depending on the group and position. | nih.gov |

| Replacement of the pyridine core | Can lead to analogs with different biological activities (e.g., pyrazine for antimalarial). | nih.gov |

| Modifications to the 2-amino group | Can result in a loss of activity. | nih.gov |

Antimicrobial Research: Antibacterial and Antifungal Investigations

In addition to their anti-cancer potential, analogs of this compound have been explored for their antimicrobial properties. The emergence of antibiotic-resistant pathogens has created an urgent need for new antimicrobial agents with novel mechanisms of action.

Targeting bacterial virulence factors, such as pili, is an attractive strategy for developing anti-infective agents. nih.gov Pili are hair-like appendages on the bacterial surface that play a critical role in adhesion to host cells, a crucial step in the initiation of infection. nih.govnih.gov

Small molecules known as pilicides have been developed to inhibit the assembly of pili. nih.gov These compounds can interfere with the chaperone-usher pathway, which is responsible for pilus biogenesis in Gram-negative bacteria. nih.govnih.gov By blocking the proper assembly and secretion of pili, these inhibitors can prevent bacterial attachment to host tissues and subsequent biofilm formation. nih.gov

The antimicrobial mechanisms of pyridine derivatives are diverse. Some compounds may act by inhibiting essential bacterial enzymes, such as DNA gyrase, which is involved in DNA replication. nih.gov Others may disrupt the integrity of the bacterial cell membrane or interfere with key metabolic pathways. mdpi.com

The broad spectrum of potential antimicrobial activities of pyridine-based compounds makes them a promising area for further research and development of new treatments for bacterial and fungal infections. nih.govmdpi.comresearchgate.netresearchgate.net

### 5.3. Other Therapeutic Avenues

Beyond the primary therapeutic targets, analogs of this compound are being investigated for a range of other medicinal chemistry applications, leveraging their unique structural and chemical properties. These explorations include enzyme inhibition, interaction with nucleic acids, and development as diagnostic agents.

#### 5.3.1. Enzyme Inhibition Studies

The 3-aminopyridin-2-one scaffold has proven to be a valuable starting point for the development of specific enzyme inhibitors, particularly in the domain of protein kinases. While literature specifically detailing the inhibition of Semicarbazide-Sensitive Amine Oxidase (SSAO), chymotrypsin, or urease by this compound analogs is not prominent, significant findings have emerged in the context of cancer-related kinases.

A notable study involved the synthesis and screening of a fragment library based on the 3-aminopyridin-2-one core against a panel of 26 protein kinases. nih.govnih.gov This fragment-based approach led to the identification of potent and ligand-efficient inhibitors of Monopolar Spindle 1 (MPS1) and Aurora kinases, which are critical regulators of mitosis and are considered key targets for cancer therapy. nih.gov The initial fragment, 3-aminopyridin-2-one, showed modest activity, but the introduction of aromatic and heteroaromatic groups at the C5-position significantly enhanced inhibitory action. nih.gov

Specifically, compounds such as 3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-one and 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one were identified as effective inhibitors. nih.govnih.gov X-ray crystallography studies revealed that these fragments bind to the hinge region of the ATP-binding site, with the 3-amino-2-one motif forming crucial hydrogen bonds with the kinase backbone. nih.gov These structural insights provide a roadmap for optimizing the fragments to enhance potency and selectivity. nih.govnih.gov

| Compound Name | Target Kinase | Inhibition Data |

|---|---|---|

| 3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-one | MPS1 | IC₅₀ = 3.6 µM |

| 3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-one | Aurora A | IC₅₀ = 1.2 µM |

| 3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-one | Aurora B | IC₅₀ = 0.5 µM |

| 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one | MPS1 | IC₅₀ = 7.9 µM |

| 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one | Aurora A | IC₅₀ = 2.4 µM |

| 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one | Aurora B | IC₅₀ = 1.4 µM |

#### 5.3.2. Nucleic Acid Interaction Studies and Applications in Hachimoji DNA Base Pairs

A groundbreaking application of a this compound analog is its role as a fundamental component of "Hachimoji DNA". gem-net.net Hachimoji DNA (from the Japanese for "eight letters") is a synthetic genetic system that expands the four-letter alphabet of natural DNA (A, T, C, G) to eight letters by incorporating four additional, unnatural nucleotides. wikipedia.orgsmithsonianmag.com

In this expanded genetic system, the nucleobase derived from this compound, named 'Z', forms a specific and stable base pair with a synthetic purine (B94841) analog named 'P' (2-Aminoimidazo[1,2a] nih.govwikipedia.orgbiorxiv.orgtriazin-4(1H)-one). nih.gov This Z:P pair, along with another synthetic pair, S:B, seamlessly integrates into the DNA double helix, maintaining the structural integrity and predictable thermodynamics required for a viable genetic material. smithsonianmag.comnih.gov The pairing is governed by a unique hydrogen bonding pattern, distinct from the natural Watson-Crick pairs. nih.gov Researchers have demonstrated that Hachimoji DNA can be reliably transcribed into Hachimoji RNA, showcasing its ability to store and transfer information. gem-net.net

| Natural Base Pairs | Unnatural Base Pairs | ||

|---|---|---|---|

| A (Adenine) | T (Thymine) | P (2-Aminoimidazo[1,2a] nih.govwikipedia.orgbiorxiv.orgtriazin-4(1H)-one) | Z (6-Amino-5-nitropyridin-2-one) |

| G (Guanine) | C (Cytosine) | S (Isocytosine) | B (Isoguanine) |

This expansion of the genetic alphabet has profound implications, offering a tool to increase the information density of DNA for data storage applications and providing insights into the potential chemical diversity of life beyond Earth. smithsonianmag.com

#### 5.3.3. Development as Imaging Agents and Radiotracers for Biomedical Diagnostics

The development of molecules as imaging agents, such as Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) radiotracers, is a crucial area of medicinal chemistry for non-invasive diagnostics. These agents require specific properties, including high affinity for a biological target and the ability to be labeled with a radionuclide. While various heterocyclic scaffolds are explored for these purposes, based on the reviewed scientific literature, the development of this compound analogs specifically as imaging agents or radiotracers does not appear to be a widely pursued area of investigation.

### 5.4. Fragment-Based Drug Design and Biomolecular Mimetics in Medicinal Chemistry

The 3-aminopyridin-2-one scaffold is an excellent example of a successful core structure for fragment-based drug design (FBDD). nih.gov FBDD is a powerful strategy in modern drug discovery that starts with identifying small, low-complexity molecules ("fragments") that bind weakly but efficiently to a biological target. creative-biolabs.com These initial hits are then grown or merged to create more potent, drug-like leads. youtube.com

As detailed in section 5.3.1, a library of fragments based on the 3-aminopyridin-2-one motif was effectively used to discover novel inhibitors of MPS1 and Aurora kinases. nih.govnih.gov The parent fragment itself possesses desirable properties for FBDD: it has a low molecular weight, contains multiple points for chemical modification, and is capable of forming key hydrogen bond interactions with the hinge region of kinases. nih.gov The screening of this library rapidly identified lead compounds with high ligand efficiency, validating the utility of this scaffold as a platform for developing targeted kinase inhibitors. nih.gov

In the realm of biomolecular mimetics, the use of 6-amino-5-nitropyridin-2-one (the 'Z' base) in Hachimoji DNA is a prime example. gem-net.net This molecule is designed to be a biomimetic of natural nucleobases. It successfully mimics the size, shape, and hydrogen-bonding capabilities of the natural pyrimidines (T and C), allowing it to be incorporated into a stable, functional double helix. wikipedia.orgnih.gov This work on synthetic genetics demonstrates how analogs of this compound can be used to create higher-order structures that mimic and expand upon the fundamental components of life.

| Compound Name |

|---|

| This compound |

| 6-Amino-5-nitropyridin-2-one |

| 3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-one |

| 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one |

| 2-Aminoimidazo[1,2a] nih.govwikipedia.orgbiorxiv.orgtriazin-4(1H)-one |

| Isocytosine |

| Isoguanine |

| Adenine |

| Thymine |

| Guanine |

| Cytosine |

Advanced Applications and Emerging Research Directions

Supramolecular Chemistry and Self-Assembly of Pyridinone Scaffolds

Supramolecular chemistry focuses on the organization of molecules into larger, ordered structures through non-covalent interactions. The structure of 3-Amino-5-nitropyridin-2(1H)-one, featuring multiple hydrogen bond donors (amino group, ring N-H) and acceptors (nitro group, carbonyl group), makes it an excellent candidate for designing self-assembling systems.

Hydrogen bonding is a primary driver in the self-assembly of such molecules. harvard.edu In related aminonitropyridine compounds, such as 2-amino-5-nitropyridinium salts, extensive hydrogen bonding networks are observed, leading to the formation of well-defined sheets and three-dimensional structures. nih.gov For instance, the crystal structure of 2-amino-5-nitropyridinium sulfamate (B1201201) reveals that cations and anions are linked by numerous N—H⋯O and N—H⋯N hydrogen bonds, creating complex ring motifs and layered assemblies. nih.gov

The self-assembly process is highly dependent on factors like molecular structure and the surrounding environment. The principles of self-assembly are often explored using peptide-based systems, where hydrophobic interactions and hydrogen bonds lead to the formation of nanostructures like fibers and ribbons. nih.gov Similarly, benzene-1,3,5-tricarboxamides (BTAs) are known to form robust supramolecular polymers through a threefold hydrogen bond pattern. rsc.org These examples from other molecular systems provide a framework for understanding the potential of pyridinone scaffolds. The specific arrangement of functional groups in this compound allows for the formation of predictable and stable hydrogen-bonded networks, which are fundamental to creating novel supramolecular materials.

Table 1: Potential Intermolecular Interactions in this compound Self-Assembly

| Interacting Groups | Type of Interaction | Potential Supramolecular Structure |

| Amino (N-H) and Carbonyl (C=O) | Hydrogen Bond | Dimerization, Chains |

| Amino (N-H) and Nitro (NO₂) | Hydrogen Bond | Sheets, Networks |

| Pyridinone Ring (N-H) and Carbonyl (C=O) | Hydrogen Bond | Dimerization, Chains |

| Pyridine (B92270) Ring and Pyridine Ring | π–π Stacking | Stacked Columns |

This table is based on the functional groups present in the molecule and general principles of supramolecular chemistry.

Applications in Material Science, including Dyes and Optical Materials

The unique electronic properties of aminonitropyridines make them promising candidates for various applications in material science, particularly as dyes and non-linear optical (NLO) materials. NLO materials can alter the frequency of laser light, a property essential for technologies in telecommunications and defense. baesystems.comazooptics.com

For a material to be an efficient NLO crystal, it must possess a non-centrosymmetric crystal structure and have a large nonlinear coefficient. baesystems.com Research on related compounds, like 2-amino-5-nitropyridine (B18323) (2A5NP) derivatives, has shown that these molecules can be engineered for NLO applications. For example, studies on 9-[(5-nitropyridin-2-aminoethyl) iminiomethyl]-anthracene thin films have detailed their optical properties, including an optical band gap of 2.72 eV, which is relevant for semiconductor applications. researchgate.net The structural and electronic similarities suggest that this compound could also exhibit significant NLO properties.

A groundbreaking application in material science for a closely related isomer is in the field of synthetic biology. 6-Amino-5-nitropyridin-2-one (a positional isomer of the subject compound) is used as one of the four synthetic nucleobases in "Hachimoji DNA," an eight-letter genetic system that expands the information storage capacity of DNA. wikipedia.orgwikipedia.org This demonstrates the potential of nitropyridinone scaffolds to function as key components in advanced biomimetic materials. The inherent chromophoric nature of the nitropyridine structure also suggests potential for development as organic dyes and pigments. mdpi.com

Table 2: Optical Properties of a Related Nitropyridine Derivative

| Property | Value | Compound |

| Optical Band Gap (Eg) | 2.72 eV | 9-[(5-nitropyridin-2-aminoethyl) iminiomethyl]-anthracene |

| Single Oscillator Energy (E₀) | 6.80 eV | 9-[(5-nitropyridin-2-aminoethyl) iminiomethyl]-anthracene |

| Dispersion Energy (Ed) | 14.12 eV | 9-[(5-nitropyridin-2-aminoethyl) iminiomethyl]-anthracene |

Data sourced from a study on a related anthracene (B1667546) derivative to illustrate the optical parameters of similar structures. researchgate.net

Role in Catalysis and Ligand Design for Metal Complexation

The field of coordination chemistry explores the formation of complexes between metal ions and organic molecules known as ligands. The resulting metal complexes can exhibit a wide range of functionalities, including catalytic activity. The this compound molecule possesses multiple potential coordination sites—the amino group, the nitro group oxygen atoms, and the pyridinone carbonyl oxygen—making it a versatile candidate for ligand design.

The design of ligands is crucial for creating metal complexes with specific geometries and electronic properties, which in turn dictates their application. mdpi.com Schiff bases derived from other aminopyridines, such as 2-amino-3-hydroxypyridine, have been shown to form stable complexes with various transition metals like Cu(II), Co(II), and Ni(II). nih.govnih.gov These complexes often exhibit significant biological and catalytic activities. For example, metal complexes involving ligands with piperazine (B1678402) or triazole rings are investigated for their antimicrobial properties and their ability to bind to DNA. mdpi.combiointerfaceresearch.com

While direct studies on metal complexes of this compound are not widely reported, its structural features suggest it could act as a bidentate or polydentate ligand. The amino group and the adjacent pyridinone carbonyl oxygen could chelate a metal ion, forming a stable five- or six-membered ring. The nitro group could also participate in coordination, potentially leading to the formation of polynuclear complexes or metal-organic frameworks (MOFs). The electronic properties imparted by the amino and nitro groups would modulate the Lewis basicity of the coordination sites, influencing the stability and reactivity of the resulting metal complexes.

Table 3: Potential Coordination Sites and Resulting Complex Types

| Potential Donor Atoms | Ligand Type | Possible Metal Complex Structure |

| Amino Nitrogen, Carbonyl Oxygen | Bidentate | Mononuclear chelate |

| Amino Nitrogen, Nitro Oxygen | Bidentate | Mononuclear or bridging complex |

| Pyridinone Nitrogen, Carbonyl Oxygen | Bidentate | Dimeric or polymeric structures |

| Multiple sites from different molecules | Polydentate/Bridging | Metal-Organic Framework (MOF) |

This table outlines the theoretical possibilities for ligand behavior based on the molecule's functional groups.

Environmental and Safety Considerations in Academic Research of 3 Amino 5 Nitropyridin 2 1h One

Hazard Assessment and Risk Mitigation Strategies for Laboratory Handling and Synthesis

In the absence of comprehensive toxicological data for 3-Amino-5-nitropyridin-2(1H)-one, a precautionary approach to hazard assessment is essential. By examining structurally analogous compounds, such as other amino- and nitro-substituted pyridines, a profile of potential risks can be constructed to guide safe laboratory practices.

Likely Hazard Profile:

Based on its functional groups, this compound is anticipated to present several hazards. The presence of the nitro group suggests potential thermal instability and the amino group can be associated with skin and eye irritation. Similar compounds, like 2-amino-5-nitropyridine (B18323), are classified as causing skin and serious eye irritation. sigmaaldrich.com Therefore, it is prudent to handle this compound as a substance with the potential for:

Skin and Eye Irritation: Direct contact may lead to redness, itching, and inflammation.

Acute Toxicity: Inhalation, ingestion, or skin absorption may be harmful.

Thermal Sensitivity: Nitro compounds can be energetic and may decompose exothermically upon heating.

Risk Mitigation in the Laboratory:

A multi-tiered strategy is necessary to minimize exposure and manage the risks associated with the handling and synthesis of this compound. This involves a combination of engineering controls, administrative procedures, and personal protective equipment (PPE).

| Control Hierarchy | Mitigation Strategy |

| Engineering Controls | All weighing, transfers, and synthetic procedures should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors. A blast shield should be utilized during any heating steps as a precaution against unexpected decomposition. |

| Administrative Controls | Strict adherence to a Standard Operating Procedure (SOP) is mandatory. The quantities of the compound synthesized and stored should be kept to a minimum. All personnel must receive training on the specific hazards and emergency protocols. |

| Personal Protective Equipment (PPE) | Chemical safety goggles and a flame-resistant lab coat are the minimum requirements. For any procedures with a splash hazard, a full-face shield should be worn. Chemically resistant gloves (e.g., nitrile) are essential to prevent skin contact. For non-routine operations where fume hood use is not feasible, a respirator may be necessary. sigmaaldrich.com |

Emergency Response:

In the event of an accidental exposure, immediate and appropriate action is critical. For skin contact, the affected area should be flushed with copious amounts of water. For eye contact, an eyewash station should be used for at least 15 minutes. In case of inhalation, the individual should be moved to fresh air. If ingested, medical attention should be sought immediately.

Environmental Impact Research and Sustainable Synthesis Approaches

The principles of green chemistry are increasingly integral to modern chemical research, aiming to reduce the environmental footprint of synthetic processes. For this compound, this encompasses understanding its potential environmental fate and developing more sustainable synthetic methodologies.

Environmental Impact Considerations:

Persistent in the Environment: Potentially resistant to natural degradation processes.

Toxic to Aquatic Life: May have adverse effects on fish, invertebrates, and microorganisms in aquatic ecosystems.

Mobile in Soil: Depending on its polarity and solubility, it could leach into groundwater.

Further research, including studies on its biodegradability and aquatic toxicity, is necessary to fully characterize the environmental risk profile of this compound.

Towards a Greener Synthesis:

Traditional methods for the synthesis of nitropyridines often involve the use of harsh reagents like fuming nitric and sulfuric acids, which generate significant hazardous waste. acs.org Modern synthetic chemistry offers several avenues to develop more environmentally benign routes to this compound.

| Sustainable Synthesis Strategy | Potential Application and Benefits |

| Microwave-Assisted Synthesis | The use of microwave irradiation can significantly reduce reaction times and, in some cases, improve yields and reduce the need for harsh solvents. acs.org This approach aligns with the green chemistry principle of energy efficiency. |

| One-Pot, Multicomponent Reactions | Designing a synthesis where multiple steps are carried out in a single reaction vessel without isolating intermediates can reduce solvent usage, waste generation, and energy consumption. acs.orgnih.gov |

| Greener Catalysts and Solvents | Exploring the use of solid acid catalysts or enzymatic processes could replace corrosive acids. The use of more environmentally friendly solvents, or even solvent-free reaction conditions, would further enhance the sustainability of the synthesis. rsc.org |

| Alternative Nitrating Agents | Investigating milder and more selective nitrating agents could reduce the formation of unwanted byproducts and decrease the overall environmental impact of the nitration step. |

By proactively considering these environmental and safety factors, the academic research community can ensure that the pursuit of knowledge with compounds like this compound is conducted in a manner that is both scientifically sound and ethically responsible.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Amino-5-nitropyridin-2(1H)-one, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via nitration of precursor pyridinone derivatives, followed by selective reduction or substitution. For example:

- Nitration : Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to introduce the nitro group at the 5-position .

- Reduction : Catalytic hydrogenation (H₂, Pd/C in ethanol) converts nitro to amino groups. Optimize pressure (1–3 atm) and temperature (25–50°C) to avoid over-reduction .

- Substitution : React with amines or thiols under basic conditions (e.g., NaOH in ethanol/water) for functionalization at the 3-position .

- Data : Yields range from 60–85% depending on solvent purity and catalyst loading. Impurities often arise from incomplete nitration or byproduct formation during reduction, necessitating chromatography (silica gel, ethyl acetate/hexane) for purification .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 8.2 ppm (H-4, singlet), δ 6.5 ppm (H-6, doublet), and δ 5.8 ppm (NH₂, broad). ¹³C NMR confirms the carbonyl (C=O) at ~165 ppm .

- IR : Strong absorption bands at 1680 cm⁻¹ (C=O stretch) and 1520 cm⁻¹ (asymmetric NO₂ stretch) .

- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 170.1) validates molecular weight .

- Validation : Cross-reference with X-ray crystallography (if single crystals are obtainable) to resolve ambiguities in tautomeric forms .

Q. How does the nitro group position affect the compound’s reactivity in nucleophilic substitution reactions?

- Mechanistic Insight : The electron-withdrawing nitro group at C5 enhances electrophilicity at C6, making it susceptible to nucleophilic attack. For example:

- Amination : React with NH₃ in ethanol under reflux to yield 3,5-diamino derivatives .

- Halogenation : Use PCl₅ or SOCl₂ to substitute hydroxyl groups with chlorine, though competing ring chlorination may occur if temperatures exceed 80°C .

Advanced Research Questions

Q. How can computational methods like Hirshfeld surface analysis or DFT optimize the design of derivatives with enhanced bioactivity?

- Methodology :

- Hirshfeld Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) in crystal structures to predict solubility and stability. For example, >25% H-bond contribution correlates with improved aqueous solubility .

- DFT Calculations : Use B3LYP/6-31G(d) to model electronic properties. The nitro group’s electron-deficient nature lowers LUMO energy (-1.8 eV), favoring charge-transfer complexes in agrochemical applications .

- Application : Design derivatives with electron-donating groups (e.g., -OCH₃) at C3 to modulate redox potentials for targeted biological activity .

Q. How can contradictions in spectroscopic data between synthesized batches be resolved?

- Troubleshooting :

- Tautomerism : Use variable-temperature NMR to identify keto-enol tautomers. For example, enol forms dominate in DMSO-d₆ at 25°C, while keto forms prevail in CDCl₃ .

- Impurity Profiling : LC-MS/MS identifies byproducts (e.g., over-reduced amino derivatives) that may skew NMR integrals .

- Case Study : A batch with anomalous ¹H NMR δ 7.8 ppm was traced to residual nitration byproducts; silica gel chromatography (CH₂Cl₂:MeOH 9:1) resolved the issue .

Q. What strategies improve yield in multi-step syntheses involving this compound?

- Optimization :

- Stepwise Monitoring : Use TLC (silica, UV detection) after each step to isolate intermediates.

- Catalyst Screening : Compare Pd/C vs. Raney Ni for nitro reduction—Pd/C gives higher selectivity (>90%) at 40°C .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance substitution rates but may require post-reaction dialysis to remove traces .

- Data : Pilot studies show 15% yield increase when replacing ethanol with DMF in amination reactions .

Safety and Handling

Q. What precautions are critical when handling this compound in the lab?

- Guidelines :

- Storage : Keep at 2–8°C in airtight containers under N₂ to prevent oxidation .

- PPE : Use nitrile gloves and fume hoods; nitro compounds may release NOₓ fumes upon decomposition .

- Spill Management : Neutralize with 10% NaHCO₃ solution and absorb with vermiculite .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。